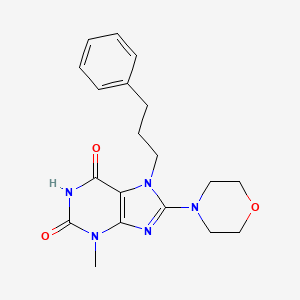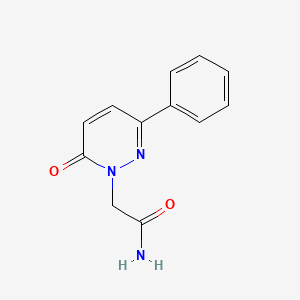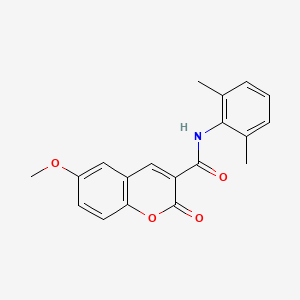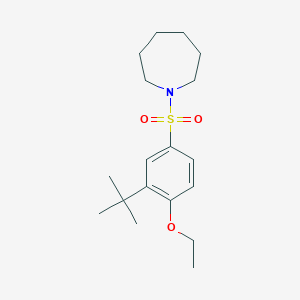![molecular formula C20H16FNO4 B6417131 3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one CAS No. 938037-03-7](/img/structure/B6417131.png)
3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one, also known as 2-FME, is a newly discovered compound that has been studied for its potential applications in scientific research. 2-FME has been found to have a wide range of biochemical and physiological effects, and is being investigated for its potential uses in laboratory experiments.
Aplicaciones Científicas De Investigación
3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-oxidant, anti-microbial, and antitumor properties. In addition, it has been shown to possess anti-diabetic and anti-cancer properties, and has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and matrix metalloproteinase-9 (MMP-9). In addition, it has been found to inhibit the production of reactive oxygen species (ROS), and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one has been found to have a wide range of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit the production of ROS, and induce apoptosis in cancer cells. In addition, it has been found to possess anti-diabetic and anti-cancer properties, and has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one has several advantages as a research tool. It is a relatively inexpensive compound that is easy to synthesize and is stable in aqueous solutions. In addition, it has been found to possess a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, there are some limitations to using 3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on humans are not yet known.
Direcciones Futuras
Given the potential of 3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one as a research tool, there are several potential future directions for its use. One potential direction is to explore its potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. In addition, further research could be done to investigate its effects on other diseases, such as cancer and diabetes. Furthermore, further research could be done to better understand its mechanism of action, and to determine its effects on humans. Finally, the potential of 3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one as a drug delivery system could be explored, as it has already been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties.
Métodos De Síntesis
3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one is a derivative of the compound furo[3,2-c]chromen-4-one, and can be synthesized through a multi-step process. The first step involves the reaction of 2-fluorobenzaldehyde with 2-methoxyethylamine in the presence of piperidine to form the intermediate 2-fluorobenzylidene-2-methoxyethylamine. This intermediate is then reacted with potassium carbonate in an aqueous solution of ethanol to form the final product, 3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-2-(2-methoxyethylamino)furo[3,2-c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4/c1-24-11-10-22-19-16(12-6-2-4-8-14(12)21)17-18(26-19)13-7-3-5-9-15(13)25-20(17)23/h2-9,22H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBOYVYAARTUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6417068.png)
![1-(4-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B6417076.png)
![2-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one](/img/structure/B6417086.png)
![2-[(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6417090.png)


![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417106.png)
![N,1-dimethyl-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6417115.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-cyclohexylbenzene-1-sulfonamide](/img/structure/B6417117.png)

![methyl 4-{8-fluoro-2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate](/img/structure/B6417138.png)
![1-[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide](/img/structure/B6417161.png)